molecular formula C16H15N3O4S B15013873 O-{4-[(3-nitrophenyl)carbamoyl]phenyl} dimethylcarbamothioate

O-{4-[(3-nitrophenyl)carbamoyl]phenyl} dimethylcarbamothioate

Cat. No.: B15013873
M. Wt: 345.4 g/mol
InChI Key: FPRCTNRNTVMCBZ-UHFFFAOYSA-N
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Description

O-{4-[(3-nitrophenyl)carbamoyl]phenyl} dimethylcarbamothioate is a chemical compound that belongs to the class of carbamates and thiocarbamates. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. The presence of both carbamoyl and nitrophenyl groups in its structure makes it a compound of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-{4-[(3-nitrophenyl)carbamoyl]phenyl} dimethylcarbamothioate typically involves the reaction of substituted phenols with N-substituted carbamoyl chlorides. This reaction can be carried out in situ to avoid the direct manipulation of sensitive reactants. The process is versatile and can be performed in a one-pot procedure, making it economical and efficient .

Industrial Production Methods

Industrial production methods for this compound may involve the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates and thiocarbamates without an inert atmosphere. Products precipitate out from the reaction mixture and can be obtained in high purity by filtration .

Chemical Reactions Analysis

Types of Reactions

O-{4-[(3-nitrophenyl)carbamoyl]phenyl} dimethylcarbamothioate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted carbamates and thiocarbamates .

Scientific Research Applications

O-{4-[(3-nitrophenyl)carbamoyl]phenyl} dimethylcarbamothioate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of O-{4-[(3-nitrophenyl)carbamoyl]phenyl} dimethylcarbamothioate involves its interaction with specific molecular targets and pathways. As a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound’s structure allows it to interact with both acetylcholinesterase and butyrylcholinesterase, making it a potent inhibitor of these enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-{4-[(3-nitrophenyl)carbamoyl]phenyl} dimethylcarbamothioate is unique due to its specific combination of carbamoyl and nitrophenyl groups, which confer distinct chemical and biological properties. Its ability to inhibit both acetylcholinesterase and butyrylcholinesterase with high potency sets it apart from other similar compounds .

Properties

Molecular Formula

C16H15N3O4S

Molecular Weight

345.4 g/mol

IUPAC Name

O-[4-[(3-nitrophenyl)carbamoyl]phenyl] N,N-dimethylcarbamothioate

InChI

InChI=1S/C16H15N3O4S/c1-18(2)16(24)23-14-8-6-11(7-9-14)15(20)17-12-4-3-5-13(10-12)19(21)22/h3-10H,1-2H3,(H,17,20)

InChI Key

FPRCTNRNTVMCBZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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